molecular formula C17H13Cl2FN2O2 B12024107 (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12024107
M. Wt: 367.2 g/mol
InChI Key: PLUIBVOEKREPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichloro, fluorophenyl, and methoxyphenyl groups attached to the pyrazole ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of substituents: The dichloro, fluorophenyl, and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Methanol group addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms or reduce the pyrazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity studies: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Difluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-hydroxyphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of substituents, which can impart unique chemical and biological properties. For example, the presence of both dichloro and fluorophenyl groups may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H13Cl2FN2O2

Molecular Weight

367.2 g/mol

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H13Cl2FN2O2/c1-24-16-5-3-2-4-15(16)22-8-10(9-23)17(21-22)11-6-14(20)13(19)7-12(11)18/h2-8,23H,9H2,1H3

InChI Key

PLUIBVOEKREPFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.